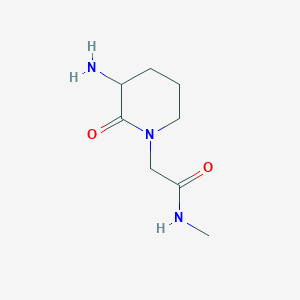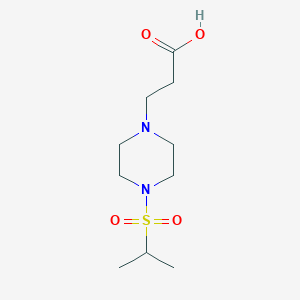
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C10H20N2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid typically involves the reaction of piperazine with isopropylsulfonyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
科学研究应用
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials, such as polymers or resins, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various biological receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)propanoic acid: Lacks the isopropylsulfonyl group, making it less reactive in certain chemical reactions.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a methyl group instead of an isopropylsulfonyl group, leading to different chemical and biological properties.
Imidazolepropionic acid: Contains an imidazole ring instead of a piperazine ring, resulting in different reactivity and applications.
Uniqueness
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
属性
分子式 |
C10H20N2O4S |
|---|---|
分子量 |
264.34 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylsulfonylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H20N2O4S/c1-9(2)17(15,16)12-7-5-11(6-8-12)4-3-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
InChI 键 |
KGOIINLXSQWVIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)
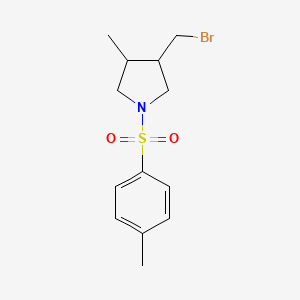

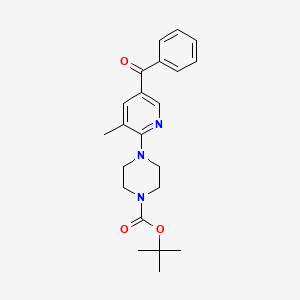


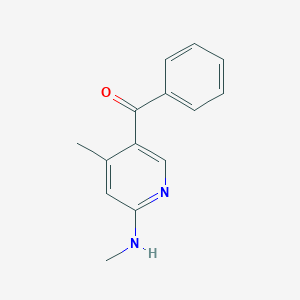
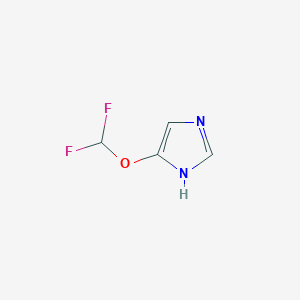
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)
